MSU38225

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

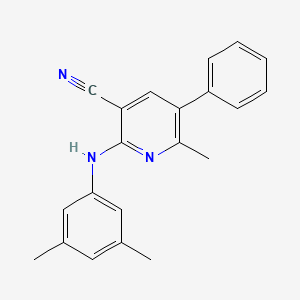

C21H19N3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(3,5-dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C21H19N3/c1-14-9-15(2)11-19(10-14)24-21-18(13-22)12-20(16(3)23-21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,24) |

InChI Key |

JHTIZTJUILGBKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=C(C=C2C#N)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

MSU38225: A Technical Guide to a Novel Nrf2 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSU38225 is a novel small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Constitutive activation of the Nrf2 pathway, often through mutations in its negative regulator Keap1, is a common mechanism by which cancer cells develop resistance to chemotherapy.[2][3][4] this compound effectively suppresses Nrf2 activity by promoting the proteasomal degradation of the Nrf2 protein, thereby reducing the expression of its downstream antioxidant and cytoprotective genes.[1][2][3][4][5] This inhibition of the Nrf2 pathway leads to an increase in intracellular reactive oxygen species (ROS), inhibits cancer cell proliferation, and critically, sensitizes Keap1-mutant lung cancer cells to conventional chemotherapeutic agents.[1][2][3][6] This document provides a comprehensive overview of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a potent inhibitor of the Nrf2 signaling pathway. Its primary mechanism involves the enhanced degradation of the Nrf2 protein.[1][5] In cancer cells with a constitutively active Nrf2 pathway (e.g., due to Keap1 mutations), this compound treatment leads to a dose- and time-dependent decrease in Nrf2 protein levels.[1] This effect is not due to a decrease in Nrf2 gene (NFE2L2) expression, but rather an increase in Nrf2 protein turnover through the proteasome system.[1] Treatment with the proteasome inhibitor MG132 can block the this compound-induced reduction of Nrf2, and this compound has been shown to enhance the ubiquitination of Nrf2.[1][2][3][4][5]

By promoting Nrf2 degradation, this compound effectively downregulates the transcriptional activity of Nrf2 and suppresses the expression of its downstream target genes, which include key enzymes involved in antioxidant defense and drug metabolism such as NAD(P)H Quinone Dehydrogenase 1 (NQO1), Heme Oxygenase 1 (HO-1), Glutamate-Cysteine Ligase Catalytic and Modifier Subunits (GCLC and GCLM), and various aldo-keto reductases and UDP-glucuronosyltransferases.[1][2][3][4][5] The resulting decrease in antioxidant capacity leads to an accumulation of reactive oxygen species (ROS), particularly when cells are under oxidative stress.[1][3][6] This elevated ROS level can inhibit cancer cell proliferation and re-sensitize them to chemotherapeutic drugs that rely on ROS-mediated apoptosis for their efficacy.[1]

Caption: Mechanism of action of this compound as an Nrf2 pathway inhibitor.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cell Viability

| Cell Line | Cancer Type | Keap1 Status | Assay Type | Treatment Duration | IC50 (µM) |

| A549 | Lung Adenocarcinoma | Mutant | MTT | 72 hours | ~10 |

| H460 | Large Cell Lung Cancer | Mutant | MTT | 72 hours | ~10 |

| A427 | Lung Carcinoma | Wild-Type | MTT | 72 hours | >20 |

| MCF-7 | Breast Cancer | Wild-Type | MTT | 72 hours | >20 |

| MCF-10A | Non-tumorigenic Breast | Wild-Type | MTT | 72 hours | >20 |

Note: IC50 values are estimated from graphical data presented in the source literature.[1]

Table 2: In Vivo Xenograft Study

| Treatment Group | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |

| Vehicle | - | - | - | [1] |

| Carboplatin | 5 mg/kg | - | Minimal | [1] |

| This compound | 50 mg/kg, BID | - | Moderate | [1] |

| This compound + Carboplatin | 50 mg/kg BID + 5 mg/kg | - | Significant (p<0.01 vs. vehicle) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Nrf2 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit the transcriptional activity of Nrf2.

-

Cell Line: MCF-7 cells stably transfected with an NRF2/ARE luciferase reporter construct.

-

Protocol:

-

Seed 10,000 cells per well in a 96-well white plate with media containing 1% FBS.

-

Treat cells with various concentrations of this compound for 24 hours.

-

One hour after this compound treatment, add the Nrf2 activator tert-butylhydroquinone (tBHQ) at a final concentration of 20 µM.

-

Prior to measuring luciferase activity, assess cell viability using CellTiter-Fluor assay (Promega).

-

Measure luciferase activity using the Steady-Glo Luciferase Assay System (Promega) with a multi-mode microplate reader.

-

Caption: Workflow for the Nrf2 Luciferase Reporter Assay.

Cell Proliferation Assays

-

Protocol:

-

Seed 2,000 cells per well in 96-well plates.

-

Treat cells with various concentrations of this compound for 72 hours.

-

Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure absorbance at the appropriate wavelength to determine cell viability.[1]

-

-

Protocol:

-

Plate A549, H460, or A427 cells in 0.6% soft agar.

-

Treat with this compound for 7 days.

-

Quantify colonies with a diameter greater than 50 µm using an imaging reader.[1]

-

Western Blotting for Nrf2 and Downstream Targets

-

Protocol:

-

Treat A549 or MCF-7 cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentrations using a standard protein assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Nrf2, HO-1, NQO1, or other targets of interest.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

-

Reactive Oxygen Species (ROS) Assay

-

Protocol:

-

Treat A549 cells with this compound for 24 hours.

-

Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 2 hours as a ROS indicator.

-

Stimulate cells with 250 µM tBHP for 15 minutes.

-

Harvest, wash, and resuspend cells in PBS.

-

Analyze fluorescence intensity using a flow cytometer.[1]

-

In Vivo Xenograft Model

-

Animal Model: Male athymic nude mice (6 weeks old).

-

Protocol:

-

Inject 5 x 10^6 A549 cells subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a diameter of 4 mm.

-

Randomize mice into four groups: vehicle, carboplatin (5 mg/kg), this compound (50 mg/kg, twice daily), and the combination of this compound and carboplatin.

-

Administer treatments for 4 weeks.

-

Measure tumor volume twice a week using calipers.

-

Monitor animal body weight as a measure of toxicity.[1]

-

Caption: Workflow for the in vivo xenograft study of this compound.

Conclusion

This compound is a promising Nrf2 pathway inhibitor with a well-defined mechanism of action centered on promoting the proteasomal degradation of Nrf2.[1] Its ability to suppress the Nrf2-mediated antioxidant response and sensitize cancer cells to chemotherapy, particularly in the context of Keap1 mutations, highlights its potential as an adjuvant therapy in oncology.[1][2][3] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Nrf2 inhibitors as a novel strategy to overcome chemoresistance in cancer.

References

- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of MSU38225 in Elevating Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism and experimental validation of MSU38225, a novel small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In a cellular context, particularly in cancer cells with a dependency on the Nrf2 pathway for survival, this compound effectively curtails the cell's antioxidant response. This inhibition leads to a significant increase in intracellular Reactive Oxygen Species (ROS), especially under conditions of oxidative stress. This guide provides an in-depth look at the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols for the assessment of this compound's impact on ROS levels. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to investigate and potentially exploit this compound in therapeutic strategies.

Introduction to this compound and Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[1] While essential for various signaling processes at low to moderate concentrations, excessive ROS can induce cellular damage, a state known as oxidative stress.[1] Cancer cells often exhibit elevated ROS levels due to their high metabolic rate.[1] To counteract this, many cancer cells upregulate antioxidant defense mechanisms, a key one being the Nrf2-Keap1-ARE pathway.[2][3][4]

This compound has been identified as a novel inhibitor of this protective Nrf2 pathway.[2][3][4][5] By disrupting this antioxidant pathway, this compound indirectly leads to an accumulation of ROS, rendering cancer cells more susceptible to oxidative damage and, consequently, to therapeutic interventions like chemotherapy.[2][3][4][6]

The Nrf2-Keap1 Signaling Pathway and this compound's Mechanism of Action

The Nrf2-Keap1-ARE pathway is a primary regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, the Keap1 protein binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps Nrf2 levels low. When cells are exposed to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes, including NQO1, GCLC, GCLM, and HO-1.[2]

This compound functions by promoting the degradation of the Nrf2 protein.[2][3][4][6] Treatment with this compound leads to a marked decrease in Nrf2 protein levels, an effect that can be reversed by the proteasome inhibitor MG132, indicating that this compound enhances Nrf2's proteasomal degradation.[2][3][4][6] This reduction in Nrf2 levels prevents the transcription of its downstream antioxidant target genes.[2][3][4][6] As a result, the cell's capacity to neutralize ROS is diminished, leading to an increase in intracellular ROS levels when challenged with an oxidative stressor like tert-butyl hydroperoxide (tBHP).[2][3][4][6]

Signaling Pathway Diagram

Caption: this compound enhances Nrf2 degradation, preventing its nuclear translocation and the subsequent transcription of antioxidant genes, leading to increased ROS.

Quantitative Data on this compound-Induced ROS Production

Experiments conducted on A549 human lung cancer cells, which have a constitutively active Nrf2 pathway due to a Keap1 mutation, demonstrate the dose-dependent effect of this compound on ROS levels.[2] Following a 24-hour treatment with this compound and subsequent stimulation with tBHP, a significant increase in ROS was observed.

| Treatment Group | Concentration of this compound (µM) | Fold Increase in ROS (Mean Fluorescence Intensity) vs. tBHP + DMSO Control | Statistical Significance (p-value) |

| tBHP + DMSO | 0 | 1.0 | N/A |

| tBHP + this compound | 1 | > 1.0 | < 0.05 |

| tBHP + this compound | 5 | > 1.0 (Dose-dependent increase) | < 0.05 |

| tBHP + this compound | 10 | > 1.0 (Dose-dependent increase) | < 0.05 |

Note: The exact fold-increase values are not provided in the source text but are described as a dose-dependent and statistically significant increase.[2]

Further experiments using Nrf2 wild-type (WT) and knockout (KO) A549 cells confirmed that the effect of this compound on ROS production is Nrf2-dependent.[2]

| Cell Line | Treatment | Fold Increase in ROS vs. tBHP + DMSO Control | Statistical Significance (p-value) |

| Nrf2 WT A549 | 5 µM this compound + tBHP | Significant Increase | < 0.05 |

| Nrf2 KO A549 | 5 µM this compound + tBHP | No Significant Increase | > 0.05 |

Detailed Experimental Protocols

Cell Culture

A549 human lung cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Reactive Oxygen Species (ROS) Assay

This protocol is adapted from the methodology used to assess the effect of this compound on ROS production.[2]

Materials:

-

A549 cells (or other relevant cell lines)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

-

tert-butyl hydroperoxide (tBHP)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of the assay.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO (as a vehicle control) for 24 hours.

-

DCFDA Loading: After the 24-hour incubation, add DCFDA to each well to a final concentration of 10 µM. Incubate for 2 hours at 37°C. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

Oxidative Stress Induction: Following the DCFDA incubation, add tBHP to each well to a final concentration of 250 µM and incubate for 15 minutes at 37°C. This step induces acute oxidative stress.

-

Cell Harvesting: Wash the cells with PBS. Detach the cells using trypsin-EDTA to obtain a single-cell suspension.

-

Sample Preparation: Centrifuge the cell suspension and resuspend the cell pellet in PBS.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC or FLA-1). Acquire a sufficient number of events (e.g., 50,000) for each sample.

-

Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample using appropriate software (e.g., FlowJo). The MFI is directly proportional to the level of intracellular ROS.

Experimental Workflow Diagram

Caption: A stepwise workflow for the quantification of intracellular ROS levels following treatment with this compound and induction of oxidative stress.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for the investigation of the Nrf2 signaling pathway and its role in cancer biology. By effectively inhibiting the Nrf2-mediated antioxidant response, this compound leads to a significant and dose-dependent increase in intracellular ROS levels in cancer cells, particularly those addicted to the Nrf2 pathway. This mechanism not only inhibits cancer cell proliferation but also sensitizes them to conventional chemotherapeutic agents.[2]

For drug development professionals, the targeted action of this compound on a key survival pathway in cancer presents a promising avenue for adjuvant therapies. Future research should focus on optimizing the pharmacological properties of this compound and its derivatives, as well as exploring its efficacy in a broader range of cancer types and in combination with other therapeutic modalities. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for such endeavors.

References

- 1. Reactive Oxygen Species and the Lung Cancer Tumor Microenvironment: Emerging Therapeutic Opportunities [mdpi.com]

- 2. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Unraveling Transcriptional Suppression by MSU38225: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of MSU38225, a novel small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Constitutive activation of the Nrf2 pathway is a key mechanism promoting cancer cell proliferation and resistance to chemotherapy.[1][2][3] this compound has emerged as a promising agent that suppresses Nrf2 transcriptional activity, offering a potential strategy to sensitize cancer cells to conventional therapies.[1][4][5] This document provides a comprehensive overview of the experimental data, detailed protocols, and visual representations of the signaling pathways and workflows involved in the characterization of this compound.

Core Mechanism of Action

This compound functions as a potent inhibitor of the Nrf2 pathway by promoting the degradation of the Nrf2 protein through the proteasome system.[4][5] This leads to a significant reduction in the transcriptional activity of Nrf2 and the subsequent downregulation of its downstream target genes, which are crucial for the cellular antioxidant response.[2][3][4][6][7] By disrupting this protective mechanism, this compound increases the levels of reactive oxygen species (ROS) within cancer cells, inhibits their growth, and enhances their susceptibility to chemotherapeutic agents.[1][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Nrf2 Pathway and Cell Viability

| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Nrf2 Transcriptional Activity | MCF-7 (NRF2/ARE luciferase reporter) | Various concentrations | 24 hours | Dose-dependent decrease in luciferase activity. | [5][8] |

| mRNA Expression of Nrf2 Target Genes (NQO1, GCLC, GCLM, AKR1C2, UGT1A6) | A549 | 5 µmol/L | 24 hours | Significant decrease in mRNA expression of all target genes except AKR1C1. No effect on NFE2L2 (Nrf2 gene) mRNA. | [4][5][8] |

| Protein Expression of HO-1 | A549 | Dose-dependent | 24 hours | Dose-dependent decrease in protein expression. | [4] |

| Nrf2 Protein Level | A549 | Dose-dependent | 1 to 24 hours | Time- and dose-dependent decrease in Nrf2 protein levels. | [5] |

| ROS Production | A549 | Dose-dependent | 24 hours (followed by tBHP stimulation) | Dose-dependent increase in ROS production. | [4][5] |

| Cell Viability (2D Culture) | A549, H460, A427, KEAP1 wildtype cells | Various concentrations | 72 hours | Inhibition of cell viability, with Nrf2-addicted cancer cells being more susceptible. | [4][5] |

| Colony Formation (3D Soft Agar) | A549, H460, A427 | Dose-dependent | 7 days | Significant dose-dependent suppression of colony growth (>50 μm in diameter). | [4][5] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Cell Line | Treatment Groups | Treatment Duration | Observed Effect | Reference |

| Male athymic nude mice | A549 | Vehicle, Carboplatin (5 mg/kg), this compound (50 mg/kg, BID), Combination | 4 weeks | The combination of this compound and carboplatin significantly slowed tumor growth compared to vehicle control and carboplatin alone. This compound alone showed a non-significant trend of slowing tumor growth. | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound enhances Nrf2 degradation, suppressing transcriptional activity.

Caption: Workflow for Nrf2 Luciferase Reporter Assay.

Caption: Workflow for qRT-PCR Analysis of Nrf2 Target Genes.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Nrf2 Luciferase Reporter Assay

-

Objective: To quantify the effect of this compound on Nrf2 transcriptional activity.

-

Cell Line: MCF-7 cells stably transfected with an NRF2/ARE luciferase reporter construct.

-

Protocol:

-

Seed MCF-7 reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with 20 µmol/L tert-butylhydroquinone (tBHQ) to activate the Nrf2 pathway.[8]

-

Incubate the plate for 24 hours.[8]

-

Prior to luciferase measurement, assess cell viability using a suitable assay (e.g., CellTiter-Fluor).[8]

-

Measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to the DMSO control and cell viability to determine the specific inhibition of Nrf2 activity.[5][8]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the effect of this compound on the mRNA expression of Nrf2 and its downstream target genes.

-

Cell Line: A549 human lung cancer cells.

-

Protocol:

-

Seed A549 cells in a suitable culture dish.

-

Treat the cells with 5 µmol/L this compound or DMSO (vehicle control) for 24 hours.[8]

-

Extract total RNA from the cells using a standard RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

-

Perform qRT-PCR using SYBR Green chemistry with primers specific for NFE2L2 (the gene encoding Nrf2) and Nrf2 target genes (e.g., NQO1, GCLC, GCLM, AKR1C2, UGT1A6).

-

Use GAPDH as a reference gene for normalization.

-

Calculate the relative mRNA expression levels using the 2-ΔΔCq method, normalizing to the DMSO control.[9]

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein levels of Nrf2 and its downstream target, HO-1.

-

Cell Line: A549 human lung cancer cells.

-

Protocol:

-

Seed A549 cells and treat with various concentrations of this compound for the desired time points (e.g., 1 to 24 hours).[5]

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., α-Tubulin or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to the loading control.

-

MTT Cell Viability Assay

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Lines: A549, H460, A427, and other relevant cancer cell lines.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000 cells/well.[1]

-

Treat the cells with a range of concentrations of this compound for 72 hours.[1][5]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Soft Agar Colony Formation Assay

-

Objective: To evaluate the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

Cell Lines: A549, H460, and A427 human lung cancer cells.

-

Protocol:

-

Resuspend cells in a top layer of 0.3% agar containing the desired concentration of this compound.

-

Plate the cell-agar mixture on top of the base layer.

-

Incubate the plates for 7 days, adding fresh media with this compound as needed.[5]

-

Quantify the number of colonies larger than 50 μm in diameter using an imaging reader.[5]

In Vivo Xenograft Study

-

Objective: To assess the in vivo efficacy of this compound alone and in combination with chemotherapy in a tumor model.

-

Animal Model: Male athymic nude mice.

-

Cell Line: A549 human lung cancer cells.

-

Protocol:

-

Inject 5 x 106 A549 cells subcutaneously into the flank of each mouse.[1]

-

Allow tumors to grow to approximately 4 mm in diameter.[1]

-

Randomize mice into four treatment groups: vehicle control, carboplatin (5 mg/kg), this compound (50 mg/kg, administered twice daily), and the combination of this compound and carboplatin.[1]

-

Administer treatments for 4 weeks.[1]

-

Measure tumor volume twice a week using a caliper.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like PCNA and Nrf2 protein expression).[1]

-

This technical guide provides a comprehensive overview of the transcriptional suppressive activities of this compound. The presented data and protocols offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the Nrf2 pathway.

References

- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OR | Free Full-Text | The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance [techscience.com]

- 3. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

Technical Whitepaper: The Impact of MSU38225 on Nrf2 Protein Degradation and Ubiquitination

Audience: Researchers, Scientists, and Drug Development Professionals Topic: MSU38225's Core Mechanism of Action on the Nrf2 Pathway

Executive Summary

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of cellular defense against oxidative and electrophilic stress. While its activation is crucial for cytoprotection, constitutive Nrf2 activity, often resulting from mutations in its negative regulator Keap1 (Kelch-like ECH-associated protein 1), is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[1][2][3][4] This aberrant signaling promotes cancer cell proliferation, chemoresistance, and poor patient prognosis.[1][5][6] Consequently, inhibiting the Nrf2 pathway has emerged as a critical therapeutic strategy.[2][3][7] This document provides a detailed technical overview of this compound, a novel small molecule inhibitor that suppresses Nrf2 activity by enhancing its proteasomal degradation through a distinct molecular mechanism.[1][2][7] this compound promotes the ubiquitination and subsequent degradation of the Nrf2 protein, thereby downregulating its transcriptional activity and sensitizing cancer cells to conventional chemotherapies.[1][2][7][8]

Core Mechanism: Enhanced Nrf2 Ubiquitination and Degradation

This compound functions as a potent suppressor of the Nrf2 pathway by directly targeting the Nrf2 protein for degradation. The core aspects of its mechanism are:

-

Promotion of Proteasomal Degradation: this compound strikingly decreases the total protein level of Nrf2 in a dose- and time-dependent manner.[1] This effect is negated by the co-administration of the proteasome inhibitor MG132, which blocks the degradation process and restores Nrf2 protein levels.[1][2][3][7][8] This confirms that this compound directs Nrf2 to the ubiquitin-proteasome system for degradation.

-

Enhanced Ubiquitination: Treatment with this compound leads to a measurable increase in the ubiquitination of the Nrf2 protein.[1][2][3][7][8] This increased polyubiquitin tagging is the critical signal that marks Nrf2 for recognition and destruction by the 26S proteasome.

-

Novel Keap1- and βTrCP-Independent Pathway: The canonical degradation of Nrf2 is primarily mediated by two E3 ubiquitin ligase complexes: Keap1-Cullin3 and βTrCP-Cullin1.[1] A key finding is that this compound's ability to reduce Nrf2 protein levels persists even in cells where Keap1 or βTrCP have been knocked out (CRISPR KO Jurkat cells).[1] This strongly indicates that this compound utilizes a novel or alternative E3 ligase pathway for Nrf2 degradation, distinct from the well-established regulators.

dot

Caption: this compound promotes Nrf2 degradation via an alternative E3 ligase.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across multiple endpoints, demonstrating its potent and specific activity against the Nrf2 pathway.

Table 1: Effect of this compound on Nrf2 Target Gene Expression

Data from treating A549 lung cancer cells for 24 hours.

| Target Gene | Function | Result of this compound Treatment |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | mRNA expression significantly decreased (30-60%)[1][5] |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | mRNA expression significantly decreased (30-60%)[1][5] |

| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | mRNA expression significantly decreased (30-60%)[1][5] |

| AKR1C2 | Aldo-Keto Reductase Family 1 Member C2 | mRNA expression significantly decreased (30-60%)[1][5] |

| UGT1A6 | UDP Glucuronosyltransferase Family 1 Member A6 | mRNA expression significantly decreased[1] |

| HO-1 | Heme Oxygenase 1 | Protein expression dose-dependently decreased[1] |

Table 2: Effect of this compound on Nrf2 Protein Levels and Cancer Cell Viability

| Cell Line | Nrf2/Keap1 Status | Endpoint | Result |

| A549 | Keap1 Mutant | Nrf2 Protein Level | ~60% decrease[5] |

| H460 | Nrf2 Activated | Nrf2 Protein Level | ~60% decrease[5] |

| A549 | Keap1 Mutant | Cell Viability (72h) | ~50% decrease[5] |

| H460 | Nrf2 Activated | Cell Viability (72h) | ~90% decrease[5] |

| MCF-7 | Wild-Type | Nrf2 Protein Level | Decrease in both basal and tBHQ-induced levels[1] |

Key Experimental Protocols

The following protocols are central to demonstrating the mechanism of this compound.

In Vitro Ubiquitination Assay

This assay directly visualizes the increase in Nrf2 ubiquitination following treatment.

-

Cell Culture and Treatment: Plate A549 cells and grow to 70-80% confluency. Treat cells with either DMSO (vehicle control) or 5 µM this compound for 24 hours. To prevent degradation of ubiquitinated proteins, add 5 µM MG132 for the final 4-6 hours of incubation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).

-

Immunoprecipitation (IP): Pre-clear lysates with Protein A/G agarose beads. Incubate the supernatant with an anti-Nrf2 antibody overnight at 4°C. Capture the antibody-protein complexes by adding fresh Protein A/G agarose beads for 2-4 hours.

-

Washing and Elution: Pellet the beads and wash extensively with lysis buffer to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to detect the polyubiquitin chains on Nrf2.

dot

Caption: Workflow for the Nrf2 in-vitro ubiquitination assay.

Protein Stability (Cycloheximide Chase) Assay

This assay measures the half-life of the Nrf2 protein.

-

Cell Treatment: Treat A549 cells with DMSO or 5 µM this compound for a predetermined period (e.g., 12-24 hours) to allow the compound to take effect.

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to all wells at a final concentration of 100 µg/mL. This marks time zero (t=0).

-

Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).

-

Western Blotting: Perform Western blotting on the collected lysates using an anti-Nrf2 antibody.

-

Quantification: Quantify the Nrf2 band intensity at each time point relative to a loading control (e.g., β-actin). The rate of signal decrease indicates the protein degradation rate. A faster decrease in the this compound-treated group demonstrates enhanced protein instability.[1]

Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the mRNA expression of Nrf2 target genes.

-

Cell Treatment: Treat A549 cells with 5 µM this compound or DMSO for 24 hours.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers specific for Nrf2 target genes (e.g., NQO1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing this compound-treated samples to DMSO controls.

Downstream Consequences of this compound Action

The this compound-induced degradation of Nrf2 initiates a cascade of cellular events that are therapeutically beneficial for cancer treatment.

-

Suppression of Antioxidant Response: By depleting Nrf2, this compound prevents the transcription of antioxidant and detoxification genes.[1] This leads to an increase in intracellular reactive oxygen species (ROS), especially when cells are under stress.[2][7][8]

-

Inhibition of Cancer Cell Growth: Nrf2-addicted cancer cells are particularly dependent on the Nrf2 pathway for survival and proliferation. This compound effectively inhibits the growth of these cells in both 2D and 3D (soft agar) culture models.[1][8]

-

Sensitization to Chemotherapy: A primary consequence of constitutive Nrf2 activation is resistance to chemotherapy, as Nrf2-driven genes can metabolize or efflux therapeutic agents and counter the ROS they generate.[1] By dismantling this protective system, this compound re-sensitizes lung cancer cells to standard chemotherapeutic drugs both in vitro and in vivo.[1][2][8]

dot

Caption: Logical flow of this compound's downstream cellular effects.

Conclusion and Future Directions

This compound represents a significant advancement in the development of Nrf2 pathway inhibitors. Its unique mechanism of inducing Nrf2 ubiquitination and degradation, independent of the canonical Keap1-βTrCP axis, provides a novel pharmacological tool to combat Nrf2-addicted cancers. The compound effectively downregulates Nrf2 target genes, inhibits cancer cell proliferation, and reverses chemoresistance. Future research will focus on identifying the specific E3 ligase complex co-opted by this compound to target Nrf2 and on optimizing its pharmacokinetic properties for clinical development.[5] These efforts hold the potential to translate this promising preclinical candidate into an effective adjuvant therapy for lung cancer and other malignancies characterized by aberrant Nrf2 signaling.

References

- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Dysfunctional KEAP1–NRF2 Interaction in Non-Small-Cell Lung Cancer | PLOS Medicine [journals.plos.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Exploring structural effects in a new class of NRF2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

The Nrf2 Inhibitor MSU38225: A Technical Overview of its Impact on Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule MSU38225, a novel inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The constitutive activation of the Nrf2 pathway is a known driver of chemoresistance in various cancers, making it a critical target for therapeutic intervention. This compound has emerged as a valuable tool for studying Nrf2 signaling and as a potential adjuvant for cancer therapy. This document outlines the effects of this compound on Nrf2 downstream targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and the Nrf2 Pathway

The Nrf2-Keap1-ARE (antioxidant response element) pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Nrf2 transcription factor is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to cellular stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a broad array of cytoprotective genes.

In several cancer types, mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2) lead to the constitutive activation of Nrf2. This provides cancer cells with a survival advantage by enhancing their antioxidant capacity and drug detoxification mechanisms, thereby contributing to chemoresistance.

This compound is a small molecule inhibitor identified for its ability to suppress Nrf2 pathway activity.[1][2][3] It has been shown to downregulate Nrf2 transcriptional activity and decrease the expression of its downstream target genes.[1][2][3] This guide will delve into the specific effects of this compound on these downstream targets.

Downstream Targets of Nrf2 Affected by this compound

This compound has been demonstrated to significantly decrease the expression of several key Nrf2 downstream target genes involved in antioxidant defense and detoxification. The primary targets identified include NQO1, GCLC, GCLM, AKR1C2, UGT1A6, and HO-1.[1][2][3][4]

Quantitative Effects on Gene and Protein Expression

The inhibitory effect of this compound on Nrf2 target gene expression has been quantified in human lung cancer cell lines, such as A549, which harbor a KEAP1 mutation leading to constitutive Nrf2 activation.

Table 1: Effect of this compound on mRNA Expression of Nrf2 Downstream Targets in A549 Cells [1]

| Target Gene | Function | Treatment | Fold Change vs. DMSO Control |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 5 µM this compound for 24h | ~0.4 |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 5 µM this compound for 24h | ~0.6 |

| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 5 µM this compound for 24h | ~0.5 |

| AKR1C2 | Aldo-Keto Reductase Family 1 Member C2 | 5 µM this compound for 24h | ~0.3 |

| UGT1A6 | UDP Glucuronosyltransferase Family 1 Member A6 | 5 µM this compound for 24h | ~0.2 |

| NFE2L2 | Nuclear factor erythroid 2-related factor 2 (Nrf2) | 5 µM this compound for 24h | No significant change |

Data is approximated from graphical representations in the source literature and presented as fold change relative to the vehicle (DMSO) control.

Table 2: Effect of this compound on Protein Expression of Nrf2 and Downstream Targets [1]

| Target Protein | Cell Line | Treatment | Observation |

| Nrf2 | A549 | 5 µM this compound (1-24h) | Time-dependent decrease in protein level |

| HO-1 | A549 | 5 µM this compound for 24h | Dose-dependent decrease in protein level |

| NQO1 | MCF-7 (tBHQ-stimulated) | This compound | Dose-dependent decrease in protein level |

Mechanism of Action of this compound

This compound does not affect the mRNA expression of NFE2L2, the gene encoding the Nrf2 protein.[1] Instead, it acts at the post-transcriptional level by enhancing the proteasomal degradation of the Nrf2 protein.[1] Treatment with this compound leads to a striking decrease in Nrf2 protein levels, an effect that can be blocked by the proteasome inhibitor MG132.[1][2][3] This indicates that this compound promotes the ubiquitination of Nrf2, targeting it for degradation.

Caption: Proposed mechanism of this compound action on the Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Nrf2 pathway.

Cell Culture and Treatments

-

Cell Lines:

-

A549 (human lung carcinoma), known for a KEAP1 mutation causing constitutive Nrf2 activation.

-

MCF-7 (human breast adenocarcinoma), often used with an Nrf2/ARE luciferase reporter system.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentration (e.g., 5 µM). A vehicle control (DMSO) is run in parallel.

-

Nrf2 Pathway Stimulation (for non-constitutively active cells): In cell lines like MCF-7, the Nrf2 pathway can be stimulated with tert-butyl hydroquinone (tBHQ) at a concentration of 20 µM for 24 hours to induce Nrf2 activation.[2]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the mRNA expression levels of Nrf2 target genes.

Caption: Experimental workflow for qRT-PCR analysis.

-

Cell Treatment: Plate cells and treat with this compound or DMSO for the desired time (e.g., 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for Nrf2 target genes (NQO1, GCLC, GCLM, AKR1C2, UGT1A6) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

Western Blotting

This technique is used to assess the protein levels of Nrf2 and its downstream targets.

-

Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein band intensity relative to the loading control.[1]

Nrf2/ARE Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.

-

Cell Line: Use a cell line stably transfected with a luciferase reporter construct containing multiple copies of the antioxidant response element (ARE).

-

Treatment: Plate the reporter cells and treat with various concentrations of this compound, with or without an Nrf2 inducer like tBHQ.

-

Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., ONE-Glo Luciferase Assay System, Promega).

-

Normalization: Normalize luciferase activity to a measure of cell viability (e.g., CellTiter-Fluor assay) to account for any cytotoxic effects of the compound.[4]

Conclusion

This compound is a potent inhibitor of the Nrf2 signaling pathway, acting through the enhanced proteasomal degradation of the Nrf2 protein. This leads to a significant downregulation of key downstream target genes involved in antioxidant defense and detoxification, including NQO1, GCLC, GCLM, AKR1C2, UGT1A6, and HO-1. By suppressing the Nrf2-mediated cytoprotective response, this compound can sensitize cancer cells to chemotherapeutic agents. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating Nrf2 signaling and developing novel anti-cancer strategies targeting this critical pathway.

References

- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing MSU38225 to Sensitize Cancer Cells to Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MSU38225, a novel inhibitor of the Nrf2 pathway, to enhance the efficacy of chemotherapeutic agents against cancer cells. The information compiled herein is intended to facilitate further research and development in cancer therapeutics.

Introduction

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[1][2][3] In many cancer types, the Nrf2 pathway is constitutively activated, leading to a state of heightened oxidative stress defense.[1][2][4][5] This adaptation not only promotes cancer cell proliferation but also confers resistance to a broad spectrum of chemotherapeutic drugs, which often rely on the generation of reactive oxygen species (ROS) for their cytotoxic effects.[1][2][4][5][6]

This compound has been identified as a potent small molecule inhibitor of the Nrf2 pathway.[1][2][4][5][7][8] It functions by promoting the ubiquitination and subsequent proteasomal degradation of the Nrf2 protein.[1][2][4][5][8] This leads to the downregulation of Nrf2-dependent antioxidant genes, thereby increasing intracellular ROS levels and re-sensitizing cancer cells to chemotherapy.[1][2][4][5][8] These notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to overcome chemoresistance.

Mechanism of Action of this compound

This compound disrupts the Nrf2-mediated antioxidant defense in cancer cells through a multi-step process. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. In cancer cells with mutations in Keap1 or Nrf2, this regulation is lost, leading to Nrf2 accumulation. This compound enhances the degradation of Nrf2, even in these mutated cells, by a mechanism that involves increased ubiquitination.[1][2][4][5][8] The resulting decrease in Nrf2 levels leads to reduced transcription of its target genes, which include antioxidant enzymes and drug efflux pumps.[1][6] This impairment of the cancer cell's defense mechanisms allows chemotherapeutic agents to exert a more potent cytotoxic effect.

Caption: Signaling pathway of this compound in sensitizing cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents in A549 Lung Cancer Cells

| Treatment Group | Concentration | Cell Viability (%) |

| Vehicle (DMSO) | - | 100 |

| This compound | 5 µM | ~80 |

| Carboplatin | 10 µM | ~70 |

| This compound + Carboplatin | 5 µM + 10 µM | ~40 |

| 5-Fluorouracil (5-FU) | 5 µM | ~75 |

| This compound + 5-FU | 5 µM + 5 µM | ~50 |

| Note: Data are approximated from graphical representations in Zhang et al., 2021 and are intended for illustrative purposes.[1] For precise values, refer to the original publication. |

Table 2: Effect of this compound on Nrf2 Downstream Target Gene Expression in A549 Cells

| Target Gene | Fold Change in mRNA Expression (this compound vs. Vehicle) |

| NQO1 | ↓ |

| GCLC | ↓ |

| GCLM | ↓ |

| AKR1C2 | ↓ |

| UGT1A6 | ↓ |

| NFE2L2 (Nrf2) | No significant change |

| Note: Downward arrows (↓) indicate a significant decrease in mRNA expression as reported by Zhang et al., 2021.[1] |

Table 3: In Vivo Efficacy of this compound and Carboplatin in an A549 Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction vs. Vehicle (%) |

| Vehicle | - | 0 |

| This compound | 50 mg/kg, BID | ~25 |

| Carboplatin | 5 mg/kg | ~40 |

| This compound + Carboplatin | 50 mg/kg, BID + 5 mg/kg | ~75 |

| Note: Data are approximated from graphical representations in Zhang et al., 2021 and are intended for illustrative purposes.[1] For precise values, refer to the original publication. |

Experimental Protocols

Protocol 1: In Vitro Chemosensitization Assay

This protocol details the methodology to assess the ability of this compound to sensitize cancer cells to a chemotherapeutic agent using a cell viability assay.

Caption: Workflow for the in vitro chemosensitization assay.

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma)

-

Complete cell culture medium

-

384-well clear bottom white plates

-

This compound (stock solution in DMSO)[1]

-

Chemotherapeutic agent of choice (e.g., Carboplatin, 5-Fluorouracil)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed 1,000 cells per well in a 384-well plate and allow them to attach overnight.[1]

-

Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

-

Co-treat the cells with various concentrations of this compound and the chemotherapeutic agent.[1] Include wells with single agents and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated control wells and plot dose-response curves. Combination index (CI) values can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[9]

Protocol 2: Western Blot Analysis of Nrf2 and Downstream Targets

This protocol is for assessing the protein levels of Nrf2 and its downstream targets following this compound treatment.

Materials:

-

Cancer cells (e.g., A549)

-

This compound

-

Proteasome inhibitor (e.g., MG132) (optional, to confirm proteasomal degradation)[1]

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for 24 hours.[1] For proteasomal degradation confirmation, co-treat with MG132 for the final 4-6 hours.[1]

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates and run on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Image the blot using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control (e.g., β-actin).

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes how to measure changes in intracellular ROS levels following this compound treatment.

Materials:

-

Cancer cells (e.g., A549)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other ROS-sensitive dye

-

tert-butyl hydroperoxide (tBHP) (positive control for ROS induction)[1]

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Plate cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for 24 hours.[1]

-

Wash the cells with PBS and incubate with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells again to remove excess dye.

-

Add fresh media or PBS. To induce oxidative stress, stimulate with tBHP for 15 minutes.[1]

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.

-

Normalize fluorescence values to the number of cells or a housekeeping protein.

Protocol 4: In Vivo Chemosensitization in a Xenograft Model

This protocol outlines a general procedure for evaluating the chemosensitizing effects of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.[1]

Caption: Workflow for the in vivo chemosensitization study.

Materials:

-

Athymic nude mice (6 weeks old)[1]

-

A549 cells (5 x 10⁶ cells per injection)[1]

-

This compound formulated for in vivo administration

-

Chemotherapeutic agent (e.g., Carboplatin)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10⁶ A549 cells into the flank of each mouse.[1]

-

Monitor tumor growth. Once tumors reach an average diameter of 4 mm, randomize the mice into four groups: 1) Vehicle, 2) this compound alone, 3) Chemotherapy alone, and 4) this compound + Chemotherapy.[1]

-

Administer treatments as per the established dosing schedule (e.g., this compound at 50 mg/kg twice daily by oral gavage; Carboplatin at 5 mg/kg intraperitoneally once a week).[1]

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After the treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

This compound represents a promising strategy to counteract Nrf2-mediated chemoresistance in cancer. The protocols and data presented here provide a framework for researchers to investigate the potential of this compound as an adjuvant therapy. Further exploration of its efficacy in other cancer models and in combination with a wider range of chemotherapeutic agents is warranted. Structure-activity relationship studies have also been initiated to identify derivatives with improved solubility and activity.[9]

References

- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential roles of Nrf2/Keap1 signaling in anticancer drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Co-treating A549 Cells with MSU38225 and Carboplatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the co-treatment of A549 human lung adenocarcinoma cells with MSU38225, a novel Nrf2 pathway inhibitor, and carboplatin, a platinum-based chemotherapeutic agent. This compound has been shown to sensitize Keap1-mutant lung cancer cells to chemotherapy by increasing reactive oxygen species (ROS), thereby enhancing the cytotoxic effects of agents like carboplatin[1][2][3]. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its inhibition can be a promising strategy to overcome chemoresistance in cancer cells[4][5]. This protocol outlines the procedures for cell culture, co-treatment, and subsequent cell viability and cytotoxicity assessment.

Signaling Pathway

This compound inhibits the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes. This compound enhances the degradation of Nrf2, leading to a decrease in the expression of these protective genes and an increase in intracellular ROS, thus sensitizing cancer cells to chemotherapeutic agents.

Caption: Nrf2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A549 Cell Culture

A549 cells, a human lung adenocarcinoma cell line, are adherent and should be cultured in a humidified incubator at 37°C with 5% CO2[6][7][8].

Materials:

-

A549 cells (ATCC® CCL-185™)

-

F-12K Medium (ATCC® 30-2004™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Complete Growth Medium: Prepare F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask[7][8].

-

Sub-culturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 200 x g for 5 minutes. Resuspend the pellet and seed new flasks at a ratio of 1:4 to 1:8[6][8].

Co-treatment with this compound and Carboplatin

This protocol describes the co-treatment of A549 cells to assess the synergistic cytotoxic effects of this compound and carboplatin. A range of concentrations for both compounds should be tested to determine the optimal combination.

Materials:

-

This compound (stored as a stock solution in DMSO at -20°C or -80°C)[2]

-

Carboplatin (reconstituted according to manufacturer's instructions)

-

A549 cells cultured as described in section 3.1

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment[9][10].

-

Drug Preparation: Prepare serial dilutions of this compound and carboplatin in complete growth medium. A suggested starting range for this compound is 1-10 µM, and for carboplatin is 10-200 µM, based on published data for similar experiments[1].

-

Co-treatment: After 24 hours of incubation, aspirate the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with this compound alone, carboplatin alone, and vehicle (DMSO) control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator[1].

Assessment of Cell Viability and Cytotoxicity

Following the 72-hour co-treatment, cell viability can be assessed using various methods. Here, we describe the MTT and Crystal Violet assays.

The MTT assay measures cell viability based on the metabolic activity of mitochondria[9][11][12].

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals[11][13].

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals[9][13].

-

Read the absorbance at 570 nm using a microplate reader[11][12].

The crystal violet assay is a simple method to quantify the number of adherent cells[14].

Materials:

-

Phosphate-Buffered Saline (PBS)

-

100% Methanol (for fixation)

-

0.5% Crystal Violet solution in 25% methanol

-

Solubilization solution (e.g., 10% acetic acid)

Procedure:

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature[14].

-

Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 10-20 minutes at room temperature[14][15].

-

Wash the wells with water to remove excess stain and allow the plate to air dry.

-

Add 100 µL of solubilization solution to each well and incubate for 15 minutes with gentle shaking.

-

Read the absorbance at 590 nm using a microplate reader[16].

Data Presentation

Quantitative data from the cell viability and cytotoxicity assays should be summarized in tables for clear comparison. The results should be expressed as a percentage of the vehicle-treated control. The Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction between this compound and carboplatin is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Table 1: Example Data Table for Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |

| Control (Vehicle) | - | 1.25 ± 0.08 | 100% |

| This compound | 1 | 1.18 ± 0.06 | 94.4% |

| 5 | 1.05 ± 0.07 | 84.0% | |

| 10 | 0.92 ± 0.05 | 73.6% | |

| Carboplatin | 50 | 0.98 ± 0.09 | 78.4% |

| 100 | 0.75 ± 0.06 | 60.0% | |

| 200 | 0.51 ± 0.04 | 40.8% | |

| This compound + Carboplatin | 5 + 100 | 0.45 ± 0.05 | 36.0% |

Experimental Workflow

The overall experimental workflow for the co-treatment protocol is illustrated below.

Caption: Experimental workflow for co-treatment of A549 cells.

References

- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A549 Cell Subculture Protocol [a549.com]

- 7. nanopartikel.info [nanopartikel.info]

- 8. patrols-h2020.eu [patrols-h2020.eu]

- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. tpp.ch [tpp.ch]

- 15. clyte.tech [clyte.tech]

- 16. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]

In vitro application of MSU38225 in 2D cell culture and soft agar assays.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MSU38225 is a novel small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is a key transcription factor that regulates cellular defense against oxidative stress. However, in many cancer types, the Nrf2 pathway is constitutively activated, promoting cancer cell proliferation, and conferring resistance to chemotherapy.[1] this compound has been shown to suppress Nrf2 pathway activity by enhancing the proteasomal degradation of the Nrf2 protein. This leads to a reduction in the expression of Nrf2 downstream target genes, an increase in intracellular reactive oxygen species (ROS), and subsequent inhibition of cancer cell growth.[1][3] Furthermore, this compound has been demonstrated to sensitize cancer cells to standard chemotherapeutic agents.[1]

These application notes provide detailed protocols for the in vitro use of this compound in two common cancer biology assays: 2D cell culture viability assays and soft agar colony formation assays. The provided data and protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer cell lines.

Data Presentation

2D Cell Viability Assay Data

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Nrf2-addicted cancer cell lines, such as A549 and H460 which have a mutant Keap1, exhibit higher sensitivity to this compound compared to cells with wildtype Keap1 like A427 and MCF-7.[1] A non-tumorigenic epithelial cell line, MCF-10A, showed no significant effect on cell viability at concentrations below 20 μM.[1]

Table 1: Effect of this compound on Cell Viability in 2D Cell Culture (72-hour treatment)

| Cell Line | Keap1 Status | Approximate % Inhibition at 5 µM | Approximate % Inhibition at 10 µM |

| A549 (Lung Carcinoma) | Mutant | ~40% | ~60% |

| H460 (Lung Carcinoma) | Mutant | ~35% | ~55% |

| A427 (Lung Carcinoma) | Wildtype | ~20% | ~40% |

| MCF-7 (Breast Cancer) | Wildtype | ~15% | ~30% |

Data is estimated from graphical representations in Zhang et al., 2021.[1]

Soft Agar Colony Formation Assay Data

The anchorage-independent growth of cancer cells, a hallmark of tumorigenicity, can be assessed using a soft agar colony formation assay. This compound has been shown to significantly suppress the growth of lung cancer cell lines in a 3D soft agar environment in a dose-dependent manner.[1]

Table 2: Effect of this compound on Colony Formation in Soft Agar (7-day treatment)

| Cell Line | % Colony Growth Inhibition at 5 µM | % Colony Growth Inhibition at 10 µM |

| A549 (Lung Carcinoma) | ~50% | ~75% |

| H460 (Lung Carcinoma) | ~40% | ~65% |

| A427 (Lung Carcinoma) | ~30% | ~50% |

Data is estimated from graphical representations in Zhang et al., 2021.[1]

Mandatory Visualizations

Caption: this compound enhances Nrf2 degradation, leading to increased ROS and cell growth inhibition.

Experimental Protocols

Protocol 1: 2D Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell proliferation and viability in a 2D culture system upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest (e.g., A549, H460, A427, MCF-7)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count.

-

Seed 2,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

References

Application Notes and Protocols for In Vivo Xenograft Studies of MSU38225 in Mice

Topic: In vivo xenograft model studies using MSU38225 in mice.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] In many cancer types, constitutive activation of the Nrf2 pathway, often due to mutations in its negative regulator Keap1, promotes cancer cell proliferation and resistance to chemotherapy.[1][3] this compound has been shown to suppress Nrf2 activity by enhancing its ubiquitination and subsequent proteasomal degradation.[1][3] This leads to a decrease in the expression of Nrf2 downstream target genes, which are involved in antioxidant responses and drug metabolism.[1][3] Preclinical studies have demonstrated that this compound can sensitize human lung cancer cells to conventional chemotherapeutic agents, such as carboplatin, in in vivo xenograft models.[1] These application notes provide detailed protocols and summarized data from such studies to guide researchers in designing and executing similar experiments.

Data Presentation

The following tables summarize the quantitative data from an in vivo xenograft study using the A549 non-small cell lung cancer cell line in mice. The study evaluated the efficacy of this compound as a single agent and in combination with carboplatin.

Table 1: Experimental Groups and Treatment Regimens

| Group | Treatment | Dose | Route of Administration | Frequency | Duration |

| 1 | Vehicle | - | Oral Gavage | Twice Daily (BID) | 4 Weeks |

| 2 | Carboplatin | 5 mg/kg | Intraperitoneal (IP) | Once Weekly | 4 Weeks |

| 3 | This compound | 50 mg/kg | Oral Gavage | Twice Daily (BID) | 4 Weeks |

| 4 | Combination | Carboplatin (5 mg/kg) + this compound (50 mg/kg) | IP (Carboplatin) + Oral Gavage (this compound) | Once Weekly (Carboplatin) + Twice Daily (this compound) | 4 Weeks |

Table 2: A549 Xenograft Tumor Volume Over Time

| Time (Days) | Vehicle (mm³) | Carboplatin (5 mg/kg) (mm³) | This compound (50 mg/kg) (mm³) | Combination (mm³) |

| 0 | 100 | 100 | 100 | 100 |

| 4 | 150 | 140 | 130 | 120 |

| 8 | 250 | 220 | 200 | 150 |

| 12 | 400 | 350 | 300 | 200 |

| 16 | 600 | 550 | 450 | 250 |

| 20 | 850 | 780 | 600 | 300 |

| 24 | 1100 | 1000 | 750 | 350 |

| 28 | 1400 | 1250 | 900 | 400 |

Note: The tumor volume data is estimated from the graphical representation in the cited literature and is intended for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for establishing and utilizing an A549 lung cancer xenograft model in mice to evaluate the efficacy of this compound.

Protocol 1: A549 Cell Culture and Preparation for Implantation

-

Cell Line: Human non-small cell lung cancer cell line A549.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

-